molecular formula C17H27N3O2S B2431795 (E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide CAS No. 1356810-49-5

(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide

Cat. No.: B2431795
CAS No.: 1356810-49-5
M. Wt: 337.48
InChI Key: VKAGKQHPCHBOFN-UHFFFAOYSA-N
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Description

(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring and a phenylethenesulfonamide group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent under controlled conditions.

    Introduction of the Phenylethenesulfonamide Group: This step involves the reaction of the piperazine derivative with a phenylethenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds under specific conditions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-

Properties

IUPAC Name

(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-16(15-20-11-9-19(2)10-12-20)14-18-23(21,22)13-8-17-6-4-3-5-7-17/h3-8,13,16,18H,9-12,14-15H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAGKQHPCHBOFN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C=CC1=CC=CC=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNS(=O)(=O)/C=C/C1=CC=CC=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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